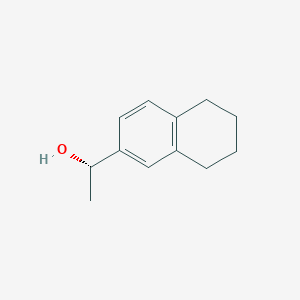

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Description

(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a tetrahydronaphthalene (tetralin) backbone. The hydroxyl group is attached to the chiral center at the 1-position of the ethanol moiety, while the tetralin ring is substituted at the 2-position. This compound is structurally related to bioactive molecules, particularly psychoactive substances and intermediates in antiviral research . Its stereochemistry (1S configuration) distinguishes it from its enantiomer, (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, which may exhibit divergent biological properties .

The compound is commercially available from suppliers like Santa Cruz Biotechnology, with purity grades tailored for research use .

Properties

IUPAC Name |

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIKACKOJSLBZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(CCCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the naphthalene ring system.

Hydrogenation: The naphthalene ring undergoes partial hydrogenation to form the tetrahydronaphthalene derivative.

Functionalization: The tetrahydronaphthalene derivative is then functionalized to introduce the ethan-1-ol side chain. This step may involve the use of reagents such as Grignard reagents or organolithium compounds.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity relevant to drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have shown promising results in targeting breast cancer cell lines, demonstrating the potential for (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol in anticancer therapies .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its interaction with receptors involved in mood regulation could lead to the development of new antidepressants or anxiolytics.

Research Insight:

Investigations into similar naphthalene derivatives have revealed their potential to act on serotonin and dopamine pathways, which are crucial in mood disorders . This positions this compound as a valuable compound for further exploration in this domain.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions that can lead to the formation of diverse compounds.

Synthesis Example:

The synthesis of this compound can be achieved through several methods including reduction reactions and alkylation processes involving tetrahydronaphthalene derivatives .

Mechanism of Action

The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalen-1-ol (CAS 529-35-1)

- Structure : Hydroxyl group at the 1-position of the tetralin ring.

- Key Differences :

- The positional isomerism alters electronic distribution and steric interactions, impacting receptor binding in biological systems.

- Lower steric hindrance around the hydroxyl group compared to the 2-substituted derivative.

- Applications : Used in organic synthesis and as a precursor for fragrances .

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 884504-91-0)

- Structure : Methyl substituent adjacent to the hydroxyl group on the tetralin ring.

- Key Differences: Increased hydrophobicity due to the methyl group. Potential for enhanced metabolic stability compared to the unsubstituted parent compound.

- Applications : Investigated in materials science and medicinal chemistry .

Functional Group Variants

TH-PVP (2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one)

- Structure : Ketone group instead of alcohol, with a pyrrolidinyl side chain.

- Key Differences: The ketone and tertiary amine groups confer psychoactive properties, acting as a cathinone derivative. Higher lipophilicity (logP ~3.5) compared to the alcohol (estimated logP ~2.8).

- Applications : Detected as a new psychoactive substance (NPS) with stimulant effects .

(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

- Structure: Chlorine substituent on the ethanol moiety.

- Key Differences :

- The electron-withdrawing chlorine atom increases polarity and reactivity (e.g., susceptibility to nucleophilic substitution).

- Molecular weight: 210.70 g/mol vs. 178.26 g/mol for the unchlorinated alcohol.

- Applications : Intermediate in pharmaceutical synthesis .

Substituent Variations

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol (CAS 78772-92-6)

- Structure : Ethyl group at the 6-position of the tetralin ring.

- Key Differences :

Key Findings and Implications

Stereochemistry Matters : The 1S configuration of the target compound may offer distinct enantioselective interactions in biological systems compared to its R-enantiomer .

Substituent Effects : Chlorine or alkyl groups alter physicochemical properties, influencing solubility, stability, and bioavailability .

Biological Activity

(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 176.26 g/mol

- SMILES Notation : CC@HO

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. This activity is hypothesized to stem from its ability to modulate neurotransmitter systems and reduce neuroinflammation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Modulation of Enzyme Activity : The compound may act on various enzymes related to oxidative stress and inflammation.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results showed that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro.

Q & A

Q. What are the most efficient synthetic routes for (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted naphthols or asymmetric reduction of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes). Enantiomeric purity is critical and can be achieved through chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or enzymatic resolution. Purity validation requires chiral HPLC or polarimetry, coupled with -NMR analysis to confirm stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : - and -NMR confirm structural integrity and regiochemistry (e.g., distinguishing between tetrahydronaphthalene substitution patterns) .

- IR Spectroscopy : Identifies hydroxyl (-OH) and C-O stretching vibrations (~3200–3600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects synthetic byproducts .

Q. How can researchers screen for biological activity in early-stage studies?

- Methodological Answer : Initial screening involves in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Potential : Inhibition of cyclooxygenase (COX-1/COX-2) via enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How does the (1S)-enantiomer’s configuration influence its biological activity compared to the (1R)-form?

- Methodological Answer : Enantiomers often exhibit divergent bioactivity due to stereospecific receptor interactions. Comparative studies require:

- Chiral Separation : Use of supercritical fluid chromatography (SFC) to isolate enantiomers .

- Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., inflammatory mediators) .

- In Vivo Models : Pharmacokinetic profiling in rodents to compare bioavailability and metabolic stability .

Q. What reaction mechanisms dominate during functionalization of the tetrahydronaphthalene core?

- Methodological Answer : Key mechanisms include:

- Electrophilic Aromatic Substitution : Bromination or nitration at the electron-rich 2-position of the tetrahydronaphthalene ring, guided by DFT calculations to predict regioselectivity .

- Oxidation : Controlled oxidation of the hydroxyl group to ketones using Jones reagent or Dess-Martin periodinane, monitored via TLC .

- Reductive Amination : For derivatization, employ sodium cyanoborohydride in acidic methanol to introduce amine groups .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Methodological Answer :

- Replication : Standardize reaction conditions (solvent purity, temperature control) and validate protocols across labs.

- Analytical Triangulation : Cross-reference HPLC, GC-MS, and -NMR data to identify impurities or byproducts .

- Meta-Analysis : Use software like RevMan to statistically reconcile biological assay variability (e.g., IC disparities) .

Q. What advanced computational methods predict the compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like GROMACS .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., COX enzymes) to guide SAR .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential maps for reaction site prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.